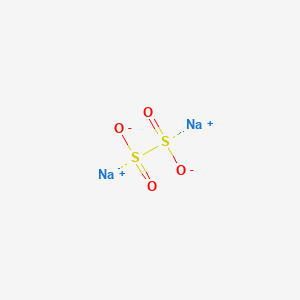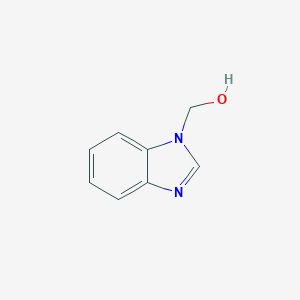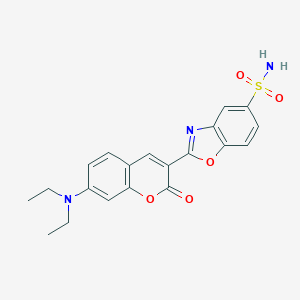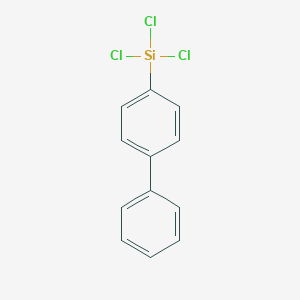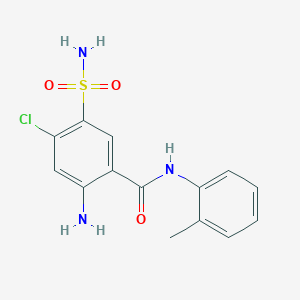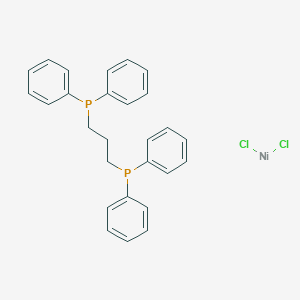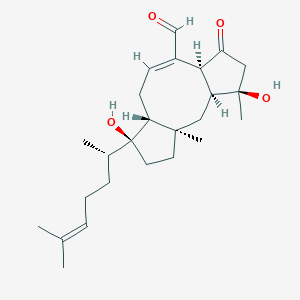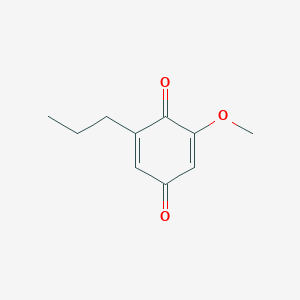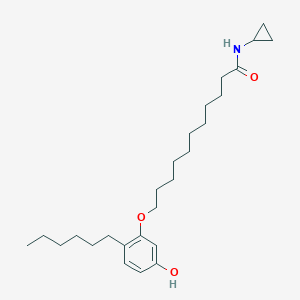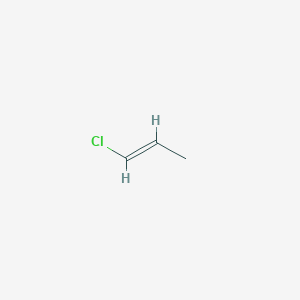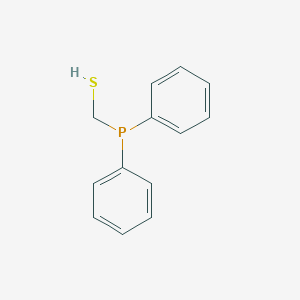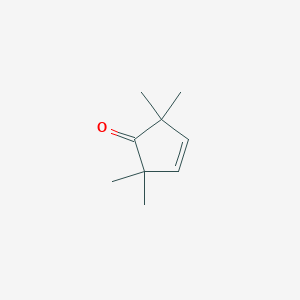
9,12-Dimethyl-1,2-benzanthracene
Übersicht
Beschreibung
9,12-Dimethyl-1,2-benzanthracene is a polycyclic aromatic hydrocarbon found in tobacco smoke and is a potent carcinogen . It is also a carcinogenic organic pollutant generated from the incomplete combustion of gasoline and coal .
Synthesis Analysis
The synthesis of 9,12-Dimethyl-1,2-benzanthracene involves complex chemical reactions. It has been found that the compound can induce apoptosis in cultured preovulatory rat follicles, which is preceded by a rise in reactive oxygen species and can be prevented by glutathione .Molecular Structure Analysis
The molecular formula of 9,12-Dimethyl-1,2-benzanthracene is C20H16 . The molecular weight is 256.35 . The structure of this compound can be viewed using Java or Javascript .Chemical Reactions Analysis
9,12-Dimethyl-1,2-benzanthracene is soluble in benzene and moderately soluble in acetone. It is slightly soluble in alcohol . The compound is harmful if swallowed, and may be harmful if absorbed through the skin or inhaled .Physical And Chemical Properties Analysis
9,12-Dimethyl-1,2-benzanthracene is a solid compound with a faint greenish-yellow tinge . It has a melting point of 122-123°C . The compound is freely soluble in benzene, moderately soluble in acetone, and slightly soluble in alcohol .Wissenschaftliche Forschungsanwendungen
Metabolic Pathways and Chemical Reactions
- 9,10-Dimethyl-1,2-benzanthracene undergoes oxygenation in rat liver through cytochrome P-450 oxygenase, resulting in its conversion to a 1,4-peroxide and subsequently into a diol, forming the majority of metabolites under certain conditions (Chen & Tu, 1976).
Impact on Melanin Production and Tumor Induction
- This compound influences melanin formation in epidermal melanocytes and melanocytes from the outer root sheath in albino guinea pig skin. It can induce junctional and compound nevi, offering insights into pigmented nevi development (Pawlowski, Haberman, & Menon, 1976).
Crystal Structure Analysis
- The crystal structure of 9,10-Dimethyl-1,2-benzanthracene has been analyzed, revealing a non-planar molecular structure. Such structural insights contribute to understanding the molecular properties and interactions of this compound (Iball, 1964).
Carcinogenesis Studies
- Extensive research has been conducted on the carcinogenic properties of 9,10-Dimethyl-1,2-benzanthracene in various animal models, including Syrian golden hamsters and mice. These studies have shed light on the compound's role in inducing melanotic tumors, squamous cell carcinoma, and other types of skin carcinogenesis (Shubik, Pietra, & Della Porta, 1960).
Interaction with Ionizing Radiation
- Research on the interaction of 9,10-Dimethyl-1,2-benzanthracene with ionizing radiation provides insights into how radiation influences the tumorigenic activity of this compound. For example, certain levels of X irradiation have been found to inhibit its tumorigenic action (Argus, Kane, Sakuntala, & Ray, 1962).
Tumor Localization Techniques
- Techniques have been developed for the localized application of 9,10-Dimethyl-1,2-benzanthracene, such as in the hamster cheek pouch, to study the induction and localization of tumors (Macdonald, 1978).
Binding to DNA
- The binding of 9,10-Dimethyl-1,2-benzanthracene to mouse epidermal satellite DNA has been investigated, revealing significant binding to satellite DNA. This research contributes to understanding the molecular interactions at the genetic level (Zeiger, Salomon, Kinoshita, & Peacock, 1972).
Immunological Effects
- The immunological impacts of 9,10-Dimethyl-1,2-benzanthracene have been studied, showing effects such as prolonged immunosuppression and tumor induction, particularly in newborn mice. These studies offer valuable information on the compound's effects on the immune system (Ball, Sinclair, & McCarter, 1966).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
9,12-dimethylbenzo[a]anthracene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16/c1-13-7-10-18-14(2)20-16(12-17(18)11-13)9-8-15-5-3-4-6-19(15)20/h3-12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYRPSEXQZAFVGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C3C(=C2)C=CC4=CC=CC=C43)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10172989 | |
| Record name | 9,12-Dimethyl-1,2-benzanthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10172989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9,12-Dimethyl-1,2-benzanthracene | |
CAS RN |
19371-58-5 | |
| Record name | 9,12-Dimethyl-1,2-benzanthracene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019371585 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9,12-Dimethyl-1,2-benzanthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10172989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



